molecular formula C18H12ClNO2 B12879652 2-(3-Chlorostyryl)quinoline-7-carboxylic acid

2-(3-Chlorostyryl)quinoline-7-carboxylic acid

Cat. No.: B12879652
M. Wt: 309.7 g/mol
InChI Key: QAFKLMYMWZWHGZ-XBXARRHUSA-N
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Description

2-(3-Chlorostyryl)quinoline-7-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-methylquinoline-7-carboxylic acid under basic conditions to form the styryl derivative. This is followed by oxidation to introduce the carboxylic acid group at the 7-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorostyryl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the styryl group to an ethyl group.

    Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical applications.

Scientific Research Applications

2-(3-Chlorostyryl)quinoline-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar structural features but different functional groups.

    6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acid: A compound with a similar quinoline core but different substituents.

Uniqueness

2-(3-Chlorostyryl)quinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

2-[(E)-2-(3-chlorophenyl)ethenyl]quinoline-7-carboxylic acid

InChI

InChI=1S/C18H12ClNO2/c19-15-3-1-2-12(10-15)4-8-16-9-7-13-5-6-14(18(21)22)11-17(13)20-16/h1-11H,(H,21,22)/b8-4+

InChI Key

QAFKLMYMWZWHGZ-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)C(=O)O)C=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC2=NC3=C(C=CC(=C3)C(=O)O)C=C2

Origin of Product

United States

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